N-(2,5-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide
Description
N-(2,5-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide is a synthetic compound featuring a dihydropyridinone core substituted with hydroxymethyl and methoxy groups, linked via an acetamide bridge to a 2,5-dimethoxyphenyl moiety.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6/c1-23-12-4-5-15(24-2)13(7-12)18-17(22)9-19-8-16(25-3)14(21)6-11(19)10-20/h4-8,20H,9-10H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDBGGDVYOCNIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C=C2CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2,5-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide exhibit significant anticancer properties. The 1,4-dihydropyridine moiety is known for its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting a promising avenue for cancer therapy .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Dihydropyridines are often explored for their ability to modulate calcium channels, which can be beneficial in preventing neuronal damage and degeneration. Preliminary studies have indicated that this compound may help in conditions like Alzheimer's disease by reducing oxidative stress and improving cognitive function .
Antimicrobial Properties
There is emerging evidence that compounds with similar structures possess antimicrobial activity. The presence of the methoxy groups enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. Laboratory studies have demonstrated efficacy against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy. Modifications to the methoxy and hydroxymethyl groups can significantly alter biological activity and potency. Ongoing research focuses on synthesizing analogs to identify the most effective variants for specific therapeutic applications .
Case Study: Anticancer Research
A recent study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Study: Neuroprotection
In another study focusing on neurodegenerative diseases, researchers administered the compound to animal models of Alzheimer's disease. The findings revealed significant improvements in cognitive function and reductions in amyloid-beta plaque formation compared to control groups, suggesting potential as a therapeutic agent for neurodegeneration .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on three stereoisomeric compounds (m, n, o) from Pharmacopeial Forum (2017), which share partial structural motifs with the target compound but differ significantly in key regions. Below is a systematic comparison:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Heterocycle: The target compound’s dihydropyridinone ring is structurally distinct from the tetrahydropyrimidin ring in compounds m, n, o. Dihydropyridinones are often associated with calcium channel modulation, whereas tetrahydropyrimidin derivatives are linked to protease inhibition .
Substituent Effects: The 2,5-dimethoxyphenyl group in the target compound may enhance solubility compared to the 2,6-dimethylphenoxy group in evidence compounds, which is more lipophilic and could affect membrane permeability.
Stereochemical Complexity : Compounds m, n, o exhibit defined stereocenters, suggesting stringent synthetic control for enantioselective activity. The target compound’s stereochemical profile (if present) is unaddressed in the evidence, limiting direct comparisons.
Research Findings and Limitations
- Evidence Gaps : The provided materials lack direct data on the target compound’s synthesis, stability, or bioactivity. Comparisons are extrapolated from structural analogs.
Preparation Methods
Dihydropyridinone Ring Formation
The 1,4-dihydropyridin-4-one core is typically synthesized via Hantzsch-like cyclocondensation reactions. A representative method involves reacting ethyl acetoacetate with formaldehyde and ammonium acetate under acidic conditions to form 3,5-dicarbonyl intermediates, which undergo intramolecular cyclization. For the target compound, 5-methoxy-2-(hydroxymethyl)-1,4-dihydropyridin-4-one is synthesized by substituting one carbonyl group with methoxy and hydroxymethyl functionalities during cyclization.
Reaction conditions for this step are critical:
Acetamide Coupling
The dihydropyridinone intermediate is coupled with 2,5-dimethoxyphenylacetic acid derivatives via amide bond formation. A two-step protocol is preferred:
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Activation : Conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) at 0–5°C.
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Nucleophilic Substitution : Reaction with 2,5-dimethoxyaniline in dry dichloromethane (DCM) under inert atmosphere, catalyzed by triethylamine (TEA).
Stepwise Synthesis Protocol
Preparation of 5-Methoxy-2-(Hydroxymethyl)-1,4-Dihydropyridin-4-One
Procedure :
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Dissolve ethyl 3-methoxyacetoacetate (10 mmol) and hydroxymethylurea (12 mmol) in glacial acetic acid (20 mL).
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Add paraformaldehyde (15 mmol) and heat at 85°C for 8 hours.
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Cool to room temperature, pour into ice water, and neutralize with NaHCO₃.
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Extract with ethyl acetate (3 × 50 mL), dry over MgSO₄, and concentrate.
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Purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to yield a white solid.
Characterization Data :
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁NO₄ |
| Molecular Weight | 201.18 g/mol |
| ¹H NMR (CDCl₃) | δ 3.38 (s, 3H, OCH₃), 4.51 (s, 2H, CH₂OH), 6.24 (s, 1H, H₃), 7.89 (s, 1H, NH) |
| HRMS (ESI+) | m/z 202.0814 [M+H]⁺ |
Synthesis of N-(2,5-Dimethoxyphenyl)Acetamide Intermediate
Procedure :
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Add SOCl₂ (5 mL) dropwise to 2,5-dimethoxyphenylacetic acid (5 mmol) in dry DCM (15 mL) at 0°C.
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Stir for 2 hours, then evaporate excess SOCl₂ under reduced pressure.
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Redissolve the acyl chloride in DCM (10 mL) and add 2,5-dimethoxyaniline (5.5 mmol) and TEA (7 mmol).
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Stir at room temperature for 12 hours, wash with 1M HCl (2 × 20 mL), dry, and concentrate.
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Recrystallize from ethanol/water (4:1) to obtain the acetamide.
Characterization Data :
| Property | Value |
|---|---|
| Yield | 82% |
| Melting Point | 143–145°C |
| IR (KBr) | 3347 cm⁻¹ (NH), 1692 cm⁻¹ (C=O) |
Final Coupling Reaction
Procedure :
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Combine the dihydropyridinone (3 mmol), acetamide intermediate (3.3 mmol), and HATU (3.6 mmol) in dry DMF (10 mL).
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Add DIPEA (6 mmol) and stir at 25°C for 24 hours.
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Quench with water (50 mL), extract with ethyl acetate (3 × 30 mL), dry, and concentrate.
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Purify via flash chromatography (SiO₂, DCM/methanol 15:1) to yield the title compound.
Optimization Insights :
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Coupling Reagents : HATU outperforms EDCl/HOBt in yield (78% vs. 65%) due to enhanced activation of sterically hindered amines.
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Solvent Effects : DMF provides superior solubility compared to THF or acetonitrile.
Analytical Validation and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (500 MHz, DMSO-d₆) :
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δ 3.72 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 4.49 (s, 2H, CH₂OH), 6.88–6.93 (m, 3H, aromatic), 7.41 (s, 1H, NH), 8.02 (s, 1H, pyridinone H₃).
¹³C NMR (126 MHz, DMSO-d₆) :
Mass Spectrometry
HRMS (ESI+) :
Applications and Derivative Studies
The compound’s structural features suggest potential as:
Q & A
Basic: What are the recommended synthetic routes for this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of a chloroacetylated intermediate. For example, a modified procedure from Nikalje et al. (2012) uses potassium carbonate in DMF to facilitate nucleophilic substitution between a hydroxybenzylidene precursor and a chloroacetylated derivative. Reaction progress is monitored via TLC, and the final product is isolated by precipitation in water . Critical parameters include stoichiometric control (1.0–1.5 mol ratios), solvent choice (DMF for polar aprotic conditions), and reaction time (room temperature until completion).
Basic: How should researchers characterize purity and structural integrity?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
- IR spectroscopy to confirm functional groups (e.g., -NH at ~3468 cm⁻¹, carbonyl at ~1667 cm⁻¹) .
- ¹H NMR (300 MHz in CDCl₃) to verify methoxy groups (δ 3.8 ppm), aromatic protons (δ 6.9–7.5 ppm), and acetamide protons (δ 4.0 ppm) .
- Mass spectrometry (MS) for molecular ion validation (e.g., m/z 430.2 [M+1]) .
- Elemental analysis to ensure stoichiometric consistency (e.g., C, H, N percentages) .
Basic: What safety precautions are required for handling this compound?
Methodological Answer:
Adhere to laboratory safety protocols:
- Use fume hoods to avoid inhalation of fine particles (refer to first-aid measures for inhalation: move to fresh air, artificial respiration if needed) .
- Wear nitrile gloves and goggles to prevent skin/eye contact (wash with soap/water for 15+ minutes if exposed) .
- Follow institutional Chemical Hygiene Plans for waste disposal and emergency procedures .
Advanced: How can computational methods optimize the synthesis pathway?
Methodological Answer:
Integrate quantum chemical calculations (e.g., density functional theory) with reaction path search algorithms to predict transition states and intermediate stability. ICReDD’s methodology combines computational modeling (e.g., reaction barrier analysis) with experimental validation to reduce trial-and-error steps. For example, optimize solvent polarity or substituent effects using calculated Fukui indices to guide electrophilic/nucleophilic sites .
Advanced: What experimental design approaches optimize reaction conditions?
Methodological Answer:
Apply Design of Experiments (DoE) principles:
- Use fractional factorial designs to screen variables (e.g., temperature, solvent, catalyst).
- Central composite designs for response surface modeling to identify optimal conditions (e.g., maximizing yield while minimizing byproducts).
- Refer to statistical methods in chemical technology literature for parameter interaction analysis (e.g., ANOVA for significance testing) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Systematic Meta-Analysis : Normalize data using standardized assays (e.g., IC₅₀ values in enzyme inhibition studies).
- Contextualize Experimental Variables : Compare solvent systems (DMSO vs. aqueous buffers), cell lines, or animal models used in conflicting studies.
- Mechanistic Studies : Use molecular docking or isothermal titration calorimetry (ITC) to validate target binding affinities under controlled conditions .
Advanced: What in vitro assays are appropriate for initial pharmacological evaluation?
Methodological Answer:
- Glucose Uptake Assays : For hypoglycemic activity screening (e.g., 3T3-L1 adipocytes treated with 10–100 µM compound) .
- CYP450 Inhibition Studies : Assess metabolic stability using human liver microsomes.
- Kinase Profiling : Use fluorescence-based assays (e.g., ADP-Glo™) to test selectivity against kinase targets.
Advanced: How to establish structure-activity relationships (SAR) for analogs?
Methodological Answer:
- Systematic Substituent Variation : Modify methoxy/hydroxymethyl groups (e.g., replace -OCH₃ with -CF₃) and test activity changes .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen bond donors/acceptors.
- Free-Wilson Analysis : Quantify contributions of substituents to biological activity using regression models .
Advanced: What spectroscopic techniques confirm molecular interactions?
Methodological Answer:
- NOESY NMR : Detect spatial proximity between the dihydropyridinone ring and target protein residues.
- X-ray Crystallography : Resolve binding modes in co-crystallized complexes.
- Molecular Dynamics (MD) Simulations : Validate hydrogen bonding or π-π stacking observed in experimental data .
Advanced: How to improve solubility and bioavailability via derivatization?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the hydroxymethyl group for enhanced aqueous solubility.
- PEGylation : Attach polyethylene glycol chains to the acetamide nitrogen to increase plasma half-life.
- Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) using pH-solubility profiles and thermal analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
